Mycophenolic acid D3 is a selective inhibitor of lymphocyte proliferation by blocking inosine monophosphate dehydrogenase.
Mycophenolic Acid-d3
CAS No.: 1185242-90-3
Cat. No.: VC0196642
Molecular Formula: C17H20O6
Molecular Weight: 323.35 g/mol
Purity: >98%
* For research use only. Not for human or veterinary use.

CAS No. | 1185242-90-3 |
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Molecular Formula | C17H20O6 |
Molecular Weight | 323.35 g/mol |
IUPAC Name | (E)-6-[4-hydroxy-7-methyl-3-oxo-6-(trideuteriomethoxy)-1H-2-benzofuran-5-yl]-4-methylhex-4-enoic acid |
Standard InChI | InChI=1S/C17H20O6/c1-9(5-7-13(18)19)4-6-11-15(20)14-12(8-23-17(14)21)10(2)16(11)22-3/h4,20H,5-8H2,1-3H3,(H,18,19)/b9-4+/i3D3 |
Standard InChI Key | HPNSFSBZBAHARI-HZIIEIAOSA-N |
Isomeric SMILES | [2H]C([2H])([2H])OC1=C(C(=C2C(=C1C)COC2=O)O)C/C=C(\C)/CCC(=O)O |
SMILES | CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)O)O |
Canonical SMILES | CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)O)O |
Chemical Properties
Molecular Structure and Composition
Mycophenolic Acid-d3 maintains the basic structural framework of mycophenolic acid but incorporates three deuterium atoms in place of hydrogen atoms. The molecular formula is C17H17D3O6, indicating the presence of 17 carbon atoms, 17 hydrogen atoms, 3 deuterium atoms, and 6 oxygen atoms .
The compound features a lactone ring structure fused to a phenolic ring system. The deuterium atoms are specifically positioned in the methoxy group (-OCD3) attached to the phenolic ring, replacing the hydrogen atoms present in the non-deuterated version .
Chemical Reactivity
Physical Properties
Physical State and Appearance
Mycophenolic Acid-d3 exists as a white solid under standard conditions, similar to its non-deuterated analog . This physical state facilitates its handling, storage, and incorporation into analytical procedures.
Molecular Weight and Exact Mass
The molecular weight of Mycophenolic Acid-d3 is 323.356 g/mol, which is slightly higher than that of mycophenolic acid due to the replacement of three hydrogen atoms with the heavier deuterium isotope . The exact mass is reported as 323.145, a critical parameter for mass spectrometric identification and quantification .
Thermal Properties
Mycophenolic Acid-d3 exhibits a melting point range of 132-134°C, comparable to that of non-deuterated mycophenolic acid . The compound has a flash point of 2°C, indicating its flammability and necessitating appropriate safety precautions during handling and storage .
Key Physical Parameters
The table below summarizes the essential physical properties of Mycophenolic Acid-d3:
Parameter | Value | Reference |
---|---|---|
Molecular Weight | 323.356 g/mol | |
Exact Mass | 323.145 | |
Melting Point | 132-134°C | |
Flash Point | 2°C | |
Physical State | White solid | |
LogP | 2.73320 | |
PSA | 93.06000 | |
Isotopic Purity | 98.0% |
Applications in Analytical Chemistry
Role as an Internal Standard
The primary application of Mycophenolic Acid-d3 lies in its use as an internal standard for the quantification of mycophenolic acid in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) . The incorporation of three deuterium atoms creates a mass difference that allows for selective detection and differentiation from the non-deuterated analyte while maintaining nearly identical chromatographic behavior .
Advantages in Mass Spectrometric Analysis
Mycophenolic Acid-d3 offers several advantages in mass spectrometric analysis:
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The mass shift introduced by deuterium labeling enables clear differentiation between the internal standard and the analyte during detection .
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The compound co-elutes with mycophenolic acid during chromatographic separation, ensuring comparable matrix effects .
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The stable isotope labeling provides accurate compensation for variations in extraction efficiency, ionization, and detection response .
Mass Spectrometric Parameters
In LC-MS/MS methods, Mycophenolic Acid-d3 exhibits specific mass transition parameters that facilitate its detection and quantification. The following table summarizes the mass spectrometric parameters used for Mycophenolic Acid-d3 as an internal standard:
In comparison, the non-deuterated mycophenolic acid shows the following parameters:
Role in Therapeutic Drug Monitoring
Importance in Immunosuppressive Therapy
Therapeutic drug monitoring of immunosuppressive medications, including mycophenolic acid, is crucial for optimizing treatment regimens in transplant recipients. Mycophenolic Acid-d3 has significantly enhanced the accuracy and reliability of such monitoring by serving as an ideal internal standard in analytical methods .
Integration in Multi-Analyte Assays
Research has demonstrated the successful integration of Mycophenolic Acid-d3 in comprehensive LC-MS/MS methods designed for the simultaneous quantification of multiple immunosuppressants, including cyclosporine A, tacrolimus, sirolimus, everolimus, and mycophenolic acid . This approach streamlines analytical workflows in clinical laboratories, reducing time and resource requirements while maintaining analytical rigor.
Pharmacokinetic Studies and Research Applications
Role in Metabolism Studies
Mycophenolic Acid-d3 has contributed to research investigating the metabolism and pharmacokinetics of mycophenolic acid. Studies have utilized this deuterated analog to elucidate metabolic pathways and quantify metabolites in biological samples .
Investigation of Drug Interactions
Research has employed Mycophenolic Acid-d3 in studies exploring interactions between mycophenolic acid and other compounds. A notable example includes investigations into the effect of 1-alpha,25-dihydroxyvitamin D3 on mycophenolic acid pharmacokinetics, revealing significant regulatory influences on metabolism through modulation of UDP-glucuronosyltransferases 1A8 and 1A10 .
In this research, vitamin D treatment led to approximately 40% reduction in both AUC0-12 and Cmax of mycophenolic acid, while increasing total clearance by over 70% . These findings highlight the potential clinical significance of vitamin D status in patients receiving mycophenolic acid therapy and underscore the value of accurate analytical methods utilizing Mycophenolic Acid-d3 for pharmacokinetic assessments.
Analytical Method Development and Validation
LC-MS/MS Method Parameters
Analytical methods incorporating Mycophenolic Acid-d3 have been extensively validated for the quantification of mycophenolic acid in biological matrices. These methods typically employ reversed-phase liquid chromatography coupled with tandem mass spectrometry, optimized for high sensitivity and specificity .
Validation Performance
Validation studies have demonstrated excellent analytical performance for methods utilizing Mycophenolic Acid-d3 as an internal standard. These methods have shown:
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High selectivity for mycophenolic acid against potential interferents in biological matrices
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Wide linear dynamic range, enabling quantification across clinically relevant concentrations
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Excellent precision and accuracy, with typical intra-day and inter-day variability well within acceptance criteria specified by regulatory guidelines
Current Developments and Future Perspectives
Advances in Analytical Applications
Ongoing research continues to refine analytical methods incorporating Mycophenolic Acid-d3, with trends toward increased sensitivity, reduced sample volume requirements, and faster analysis times. These improvements aim to enhance the clinical utility of therapeutic drug monitoring for mycophenolic acid .
Expanding Research Applications
The utility of Mycophenolic Acid-d3 extends beyond routine analytical applications, with potential contributions to studies investigating:
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Novel metabolic pathways of mycophenolic acid
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Drug-drug and drug-nutrient interactions affecting mycophenolic acid pharmacokinetics
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Development of improved pharmaceutical formulations
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Personalized dosing strategies based on individual pharmacokinetic profiles
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